Trans-2-(3,4-Difluorophenyl)cyclohexanol is an organic compound characterized by its cyclohexanol backbone substituted with a difluorophenyl group. This compound is notable for its potential applications in pharmaceuticals and material science due to its unique structural properties. The presence of fluorine atoms can significantly influence the compound's reactivity and biological activity.
The synthesis of trans-2-(3,4-difluorophenyl)cyclohexanol has been explored in various studies and patents, indicating its relevance in medicinal chemistry. For instance, a patent describes a multi-step synthesis process involving difluorobenzene derivatives and cyclopropanation reactions to obtain this compound as an intermediate for ticagrelor, a well-known antiplatelet medication .
Trans-2-(3,4-Difluorophenyl)cyclohexanol can be classified as:
The synthesis of trans-2-(3,4-difluorophenyl)cyclohexanol typically involves several key steps:
This synthetic route highlights the complexity and precision required in organic synthesis, particularly when dealing with chiral centers.
Trans-2-(3,4-Difluorophenyl)cyclohexanol has a specific molecular structure that can be described as follows:
The stereochemistry of the compound is crucial; it exists in the trans configuration which influences its physical and chemical properties.
Trans-2-(3,4-Difluorophenyl)cyclohexanol can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure for specific applications in drug development and materials science.
The mechanism of action for trans-2-(3,4-difluorophenyl)cyclohexanol primarily relates to its interactions within biological systems:
Understanding these mechanisms is vital for optimizing the efficacy of compounds derived from trans-2-(3,4-difluorophenyl)cyclohexanol.
The physical and chemical properties of trans-2-(3,4-difluorophenyl)cyclohexanol include:
These properties are essential for understanding how the compound behaves under various conditions.
Trans-2-(3,4-difluorophenyl)cyclohexanol has several scientific applications:
Fluorinated cyclohexanol derivatives represent a critically important class of synthons in modern drug design due to the unique physicochemical properties imparted by fluorine atoms. The introduction of fluorine (particularly at the 3,4-positions on aromatic rings) enhances metabolic stability, membrane permeability, and binding affinity to biological targets through electronic and steric effects. The cyclohexanol scaffold provides conformational rigidity and distinct spatial orientation of functional groups, enabling precise molecular interactions. Compounds like trans-2-(3,4-difluorophenyl)cyclohexanol leverage these advantages, serving as precursors to complex bioactive molecules. Their utility spans cardiovascular agents, central nervous system (CNS) therapeutics, and antimicrobials, where fluorinated motifs improve pharmacokinetic profiles and target selectivity [1] [9].
Stereochemistry is a fundamental determinant of pharmacological activity. Enantiomers or diastereomers of a chiral drug may exhibit drastically different biological behaviors—one stereoisomer could be therapeutically active (eutomer), while another might be inactive or toxic (distomer). The trans configuration in 1,2-disubstituted cyclohexanes imposes distinct equatorial-axial spatial relationships that influence binding to chiral biological targets. For trans-2-(3,4-difluorophenyl)cyclohexanol, the diequatorial orientation of the hydroxyl and difluorophenyl groups optimizes intermolecular interactions in enzyme active sites or receptors. Regulatory agencies (e.g., FDA) mandate stereochemical characterization early in drug development, underscoring its critical role in efficacy and safety profiling [4] [5].
This compound emerged as a key intermediate in the synthesis of ticagrelor (Brilinta®), a P2Y₁₂ receptor antagonist used for acute coronary syndrome. Patents from the early 2010s first detailed its preparation via stereoselective routes, highlighting its structural role in ticagrelor’s cyclopentyltriazolopyrimidine core. The 3,4-difluorophenyl moiety was strategically selected to enhance adenosine diphosphate (ADP) receptor binding affinity while maintaining metabolic resistance to oxidative degradation. Commercial availability (CAS 933674-49-8) followed, with suppliers emphasizing its cold-chain storage requirements to preserve stereochemical integrity [1] [2] [8].
CAS No.: 57414-02-5
CAS No.: 77-16-7
CAS No.: 13453-71-9
CAS No.:
CAS No.:
CAS No.: 12382-36-4